3-(benzoylamino)-4-methyl-N-(4-methyl-2-pyridinyl)benzamide
Overview
Description
3-(benzoylamino)-4-methyl-N-(4-methyl-2-pyridinyl)benzamide is a useful research compound. Its molecular formula is C21H19N3O2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.147726857 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Therapy
Compounds structurally related to 3-(benzoylamino)-4-methyl-N-(4-methyl-2-pyridinyl)benzamide, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have been designed and synthesized as isotype-selective histone deacetylase (HDAC) inhibitors. These compounds exhibit selective inhibition of HDACs 1-3 and 11, leading to cancer cell cycle arrest and apoptosis. MGCD0103, in particular, has shown significant antitumor activity in vivo and is under clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Crystal Structure Studies for Drug Design
Crystallographic studies on compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate reveal centrosymmetric hydrogen-bonded dimer formations, which are crucial for understanding intermolecular interactions in drug design. Such studies provide insights into the supramolecular aggregation controlled by π–π interactions and weak hydrogen bonding, which can influence the bioavailability and efficacy of potential pharmaceuticals (Kranjc et al., 2012).
Synthesis of Heterocyclic Compounds
The synthesis and characterization of novel heterocyclic compounds based on the benzoylamino structure have been extensively studied. These compounds, such as pyridyl substituted 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides, exhibit unique properties like aggregation-enhanced emission (AEE) and multi-stimuli-responsive behaviors. Such features are valuable for the development of advanced materials in optoelectronics and sensor technologies (Srivastava et al., 2017).
Antimicrobial and Antifungal Activities
Research on benzoylamino derivatives and their complexes has shown significant antimicrobial and antifungal activities. For instance, novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes have been synthesized and evaluated for cytotoxicity against various cancer cell lines. Such compounds offer promising avenues for developing new therapeutic agents (Adhami et al., 2014).
Properties
IUPAC Name |
3-benzamido-4-methyl-N-(4-methylpyridin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-10-11-22-19(12-14)24-21(26)17-9-8-15(2)18(13-17)23-20(25)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,25)(H,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAOLNCCMJDSAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)C)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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